4-Fluoro-2-methylbenzonitrile

Description

The exact mass of the compound 4-Fluoro-2-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

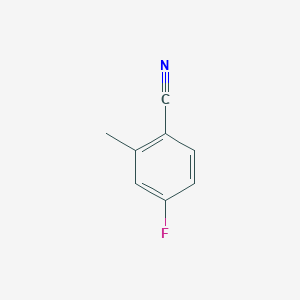

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBXUIUJKPOZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396948 | |

| Record name | 4-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147754-12-9 | |

| Record name | 4-Fluoro-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147754-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methylbenzonitrile (CAS: 147754-12-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzonitrile, a key chemical intermediate with significant applications in the pharmaceutical and advanced materials industries. This document details its chemical and physical properties, safety and handling protocols, and provides in-depth experimental procedures for its synthesis and subsequent derivatization. Furthermore, it explores its role in the development of therapeutic agents, specifically as a precursor to the dipeptidyl peptidase-4 (DPP-4) inhibitor Trelagliptin, and its application in the creation of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). The guide also discusses its potential, though less defined, applications in the synthesis of anti-inflammatory and anti-cancer agents.

Chemical and Physical Properties

4-Fluoro-2-methylbenzonitrile is a substituted aromatic nitrile. The presence of a fluorine atom and a nitrile group on the methyl-substituted benzene ring imparts unique reactivity and electronic properties, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 4-Fluoro-2-methylbenzonitrile

| Property | Value | Reference(s) |

| CAS Number | 147754-12-9 | [2][3] |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | White to light yellow or cream crystalline powder/crystals | [3][4] |

| Melting Point | 69 - 74 °C | [2][3] |

| Boiling Point | 214.6 °C at 760 mmHg | [3] |

| Density | 1.11 g/cm³ | [3] |

| Solubility | Information not widely available, but described as having moderate solubility suitable for various formulations. | [2] |

| Purity | Typically ≥97% (GC) | [5] |

Spectroscopic Data (Theoretical)

While specific experimental spectra for 4-Fluoro-2-methylbenzonitrile were not available in the reviewed literature, the following section provides a theoretical interpretation of the expected spectroscopic data based on the molecule's structure.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom.

-

Methyl Protons (-CH₃): A singlet is expected around 2.5 ppm.

-

Aromatic Protons (-C₆H₃-): Three distinct signals are anticipated in the range of 7.0-7.8 ppm. The proton ortho to the nitrile group would likely be the most downfield. The coupling constants (J-values) between the aromatic protons and the fluorine atom would provide definitive structural information.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around 20-30 ppm.

-

Nitrile Carbon (-CN): A characteristic signal for the nitrile carbon is expected around 115-120 ppm.

-

Aromatic Carbons (-C₆H₃-): Six signals are anticipated in the aromatic region (110-170 ppm). The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to be the most downfield in the aromatic region.

2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group.

-

C-F Stretch: A strong absorption band is anticipated in the range of 1000-1400 cm⁻¹.

-

C-H Stretch (Aromatic): Signals are expected above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals are expected just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands are anticipated in the 1400-1600 cm⁻¹ region.

2.4. Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 135. The fragmentation pattern would likely involve the loss of the methyl group (M-15), the nitrile group (M-26), and potentially other fragments resulting from the cleavage of the aromatic ring.

Safety and Handling

4-Fluoro-2-methylbenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.

Table 2: GHS Hazard Information for 4-Fluoro-2-methylbenzonitrile

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Experimental Protocols

4.1. Synthesis of 4-Fluoro-2-methylbenzonitrile

Two primary synthetic routes are reported in the literature.

4.1.1. Method 1: From 2-Bromo-5-fluorotoluene

This method involves a cyanation reaction using copper(I) cyanide.

-

Reaction: 2-Bromo-5-fluorotoluene is refluxed with copper(I) cyanide in N,N-dimethylformamide (DMF).

-

Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent like hexane. The organic layer is then dried and the solvent is removed to yield the product.

-

Note: This method uses toxic copper(I) cyanide and a high-boiling point solvent, which may not be ideal for large-scale synthesis.

4.1.2. Method 2: From 4-Fluoro-2-methylbenzaldehyde (Detailed Protocol)

This method proceeds via an oxime intermediate and is described as a more commercially friendly process.[6]

-

Step 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime

-

To a solution of 4-fluoro-2-methylbenzaldehyde in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine).

-

Stir the reaction mixture at a temperature between 20-35°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by standard work-up procedures, such as extraction and solvent evaporation.

-

-

Step 2: Dehydration to 4-Fluoro-2-methylbenzonitrile

-

Combine 4-fluoro-2-methylbenzaldoxime with a dehydrating agent. Sodium bisulfate monohydrate in toluene is a preferred reagent system.

-

Reflux the mixture at approximately 110-115°C, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to remove the solid reagent.

-

The filtrate can be concentrated, and the crude product purified by crystallization from a solvent mixture such as toluene and hexane to yield pure 4-fluoro-2-methylbenzonitrile.

-

4.2. Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile (Intermediate for Trelagliptin)

This protocol describes the bromination of the methyl group of 4-Fluoro-2-methylbenzonitrile.

-

Materials:

-

4-Fluoro-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or another radical initiator

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

-

Procedure:

-

Combine 4-Fluoro-2-methylbenzonitrile, NBS, and a catalytic amount of AIBN in CCl₄.

-

Reflux the mixture under a nitrogen atmosphere for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Concentrate the filtrate to obtain the crude product, which can often be used in the next step without further purification.

-

Applications in Drug Development and Materials Science

5.1. Synthesis of Trelagliptin (DPP-4 Inhibitor)

4-Fluoro-2-methylbenzonitrile is a crucial starting material for the synthesis of Trelagliptin, a once-weekly medication for the treatment of type 2 diabetes.[7] Trelagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.

Signaling Pathway: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, Trelagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately resulting in improved glycemic control.

5.2. Potential Anti-inflammatory Applications

While specific drug candidates are not detailed in the available literature, 4-Fluoro-2-methylbenzonitrile is cited as an intermediate for anti-inflammatory agents. A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] Inhibition of these enzymes reduces prostaglandin production, thereby alleviating inflammatory symptoms.

5.3. Potential Anti-cancer Applications

The use of 4-Fluoro-2-methylbenzonitrile as an intermediate for anti-cancer agents has been mentioned.[2] However, the specific biological targets and signaling pathways for these potential anti-cancer drugs are not well-defined in the currently available literature.

5.4. Advanced Materials: TADF Emitters for OLEDs

4-Fluoro-2-methylbenzonitrile is a building block for the synthesis of advanced emitter molecules used in Organic Light-Emitting Diodes (OLEDs). Specifically, it is used to create materials that exhibit Thermally Activated Delayed Fluorescence (TADF).[10]

Mechanism: Thermally Activated Delayed Fluorescence (TADF)

In OLEDs, electrical excitation generates both singlet and triplet excitons in a 1:3 ratio. In conventional fluorescent OLEDs, only the singlet excitons can emit light, limiting the internal quantum efficiency to 25%. TADF materials are designed to have a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. This allows the non-emissive triplet excitons to be converted back to emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy. These newly formed singlet excitons can then emit light, significantly increasing the efficiency of the OLED device.[2][3][11]

Conclusion

4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9) is a versatile and valuable chemical intermediate. Its utility in the synthesis of the important anti-diabetic drug Trelagliptin is well-established, and its role in the development of high-efficiency OLEDs highlights its importance in materials science. While its application in the fields of anti-inflammatory and anti-cancer drug discovery is less defined, it remains an area of interest for further research. The synthetic protocols and physicochemical data provided in this guide serve as a valuable resource for scientists and researchers working with this compound. As with all chemical reagents, adherence to strict safety protocols is paramount.

References

- 1. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. lumtec.com.tw [lumtec.com.tw]

- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 5. bioengineer.org [bioengineer.org]

- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 7. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. ossila.com [ossila.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Fluoro-2-methylbenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methylbenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and agrochemical synthesis. Its unique substitution pattern imparts desirable physicochemical properties and reactivity, making it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the development of pharmaceuticals and advanced materials.

Chemical Properties

4-Fluoro-2-methylbenzonitrile is a white to off-white crystalline solid at room temperature.[1] The presence of a fluorine atom and a nitrile group on the methyl-substituted benzene ring are key features that influence its chemical behavior.[2]

Quantitative Data

The following table summarizes the key physicochemical properties of 4-Fluoro-2-methylbenzonitrile:

| Property | Value | Source |

| Molecular Formula | C₈H₆FN | [1][2] |

| Molecular Weight | 135.14 g/mol | [1][2] |

| Melting Point | 69 - 74 °C | [1][3] |

| Boiling Point | 214.6 °C at 760 mmHg | [4] |

| Density | 1.11 g/cm³ | [4] |

| Appearance | White to almost white powder/crystal | [1] |

| CAS Number | 147754-12-9 | [1][2] |

| Purity | ≥ 97% | [3] |

Synthesis of 4-Fluoro-2-methylbenzonitrile: Experimental Protocol

A common and efficient method for the preparation of 4-Fluoro-2-methylbenzonitrile involves the dehydration of 4-fluoro-2-methylbenzaldoxime. This process avoids the use of highly toxic reagents.[5]

Reaction Scheme

Caption: Synthesis of 4-Fluoro-2-methylbenzonitrile.

Detailed Methodology

The following protocol is adapted from a patented synthesis procedure.[5]

Materials:

-

4-Fluoro-2-methylbenzaldoxime (50 g)

-

Sodium bisulphate monohydrate (31.6 g)

-

Toluene (600 mL total)

-

Hexane (500 mL)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-fluoro-2-methylbenzaldoxime (50 g) and sodium bisulphate monohydrate (31.6 g).

-

Add 500 mL of toluene to the flask to create a reaction mixture.

-

Heat the mixture to reflux at a temperature of 110-115 °C and maintain for 12 hours. Water generated during the reaction is removed azeotropically using the Dean-Stark apparatus.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 25-30 °C.

-

Filter the reaction mixture and wash the solid residue with 100 mL of toluene.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallize the crude product from a mixture of toluene (200 mL) and hexane (500 mL) to obtain the purified 4-Fluoro-2-methylbenzonitrile.

Applications in Synthesis

4-Fluoro-2-methylbenzonitrile is a valuable intermediate in the synthesis of various high-value molecules, primarily due to its amenability to nucleophilic aromatic substitution and modifications at the methyl group.[6]

Intermediate in the Synthesis of Trelagliptin

A significant application of 4-Fluoro-2-methylbenzonitrile is as a key starting material in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[7][8]

The initial step in the synthesis of Trelagliptin from 4-Fluoro-2-methylbenzonitrile is the bromination of the methyl group.

Caption: Synthetic pathway from 4-Fluoro-2-methylbenzonitrile to Trelagliptin.

The following protocol describes the initial bromination step in the synthesis of Trelagliptin.

Materials:

-

4-Fluoro-2-methylbenzonitrile (2 g, 14.8 mmol)

-

N-Bromosuccinimide (NBS) (2.64 g, 15 mmol)

-

Azo-bis-isobutyronitrile (AIBN) (100 mg)

-

Carbon tetrachloride (CCl₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen inlet

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 4-Fluoro-2-methylbenzonitrile (2 g), N-Bromosuccinimide (2.64 g), and Azo-bis-isobutyronitrile (100 mg).

-

Add carbon tetrachloride to the flask and equip it with a reflux condenser under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling to room temperature, filter the mixture to remove the solid by-products.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-bromomethyl-4-fluorobenzonitrile as an oil, which can be used in the subsequent step without further purification.

Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters

4-Fluoro-2-methylbenzonitrile is also utilized in the synthesis of advanced materials, particularly emitters for Organic Light-Emitting Diodes (OLEDs) that exhibit Thermally Activated Delayed Fluorescence (TADF).[3] In one example, it is reacted with bicarbazole via a nucleophilic aromatic substitution to produce a TADF emitter.[3] The presence of the methyl group in the final emitter has been shown to enhance its thermal stability.[3]

Safety and Handling

4-Fluoro-2-methylbenzonitrile is classified as a hazardous substance and requires careful handling.

Hazard Classifications:

-

Skin Irritation: Causes skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles.

-

Skin Protection: Chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

4-Fluoro-2-methylbenzonitrile is a chemical intermediate with significant utility in both pharmaceutical and materials science research. Its defined chemical properties and reactivity make it a valuable building block for the synthesis of complex and functional molecules. The detailed synthetic protocols and application workflows provided in this guide are intended to support researchers and developers in leveraging the potential of this versatile compound. Adherence to appropriate safety protocols is essential when handling this chemical.

References

- 1. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 2. jmnc.samipubco.com [jmnc.samipubco.com]

- 3. ossila.com [ossila.com]

- 4. API SYNTHESIS INTERNATIONAL: TRELAGLIPTIN [apisynthesisint.blogspot.com]

- 5. nbinno.com [nbinno.com]

- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

4-Fluoro-2-methylbenzonitrile molecular structure and weight

An In-depth Technical Guide to 4-Fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzonitrile, also known as 2-cyano-5-fluorotoluene, is a fluorinated aromatic compound with significant applications in various fields of chemical synthesis.[1] Its unique structure, featuring a nitrile group, a methyl group, and a fluorine atom on a benzene ring, makes it a versatile building block and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications.

Molecular and Physicochemical Properties

4-Fluoro-2-methylbenzonitrile is a white to light yellow crystalline powder at room temperature.[2][5] The fluorine substitution enhances the molecule's reactivity and stability, making it a valuable component in drug discovery and material science.[2] For instance, the presence of the methyl group has been shown to enhance the thermal stability of molecules synthesized from this compound.[1]

Quantitative Data Summary

The key identifiers and physicochemical properties of 4-Fluoro-2-methylbenzonitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆FN | [1][2][6] |

| Molecular Weight | 135.14 g/mol | [1][2][6] |

| CAS Number | 147754-12-9 | [1][2][5][6] |

| Appearance | White to almost white powder/crystals | [1][2][5] |

| Melting Point | 69 - 74 °C | [1][2][5][7] |

| Boiling Point | 214.6 °C (at 760 mmHg) | [5][7] |

| Density | 1.11 g/cm³ | [5][7] |

| InChI Key | BJBXUIUJKPOZLV-UHFFFAOYSA-N | [3] |

| SMILES String | Cc1cc(F)ccc1C#N | [3] |

| Purity | ≥97% | [1] |

Molecular Structure

The structure of 4-Fluoro-2-methylbenzonitrile consists of a central benzene ring. A methyl group (-CH₃) is attached at position 2, a cyano group (-C≡N) at position 1, and a fluorine atom (-F) at position 4. This substitution pattern is critical to its chemical reactivity, particularly its utility in nucleophilic aromatic substitution reactions.[1][2]

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Fluoro-2-methylbenzonitrile CAS 147754-12-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. scbt.com [scbt.com]

- 7. 4-Fluoro-2-methylbenzonitrile CAS#: 147754-12-9 [m.chemicalbook.com]

Spectroscopic and Analytical Profile of 4-Fluoro-2-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to 4-Fluoro-2-methylbenzonitrile (C₈H₆FN, CAS: 147754-12-9).[1][2][3] Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents a framework for its analysis, including standardized experimental protocols and illustrative data from the closely related compound, 4-Fluorobenzonitrile.

Compound Overview

4-Fluoro-2-methylbenzonitrile is a substituted aromatic nitrile.[2] It is a solid, often appearing as a white to light yellow crystalline powder, with a melting point in the range of 70-74 °C. Its molecular weight is 135.14 g/mol .[3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Illustrative - 4-Fluorobenzonitrile)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.68 | dd | 8.8, 5.2 | 2H, Ar-H |

| 7.18 | t | 8.8 | 2H, Ar-H |

Note: Data for 4-Fluorobenzonitrile.

¹³C NMR Data (Illustrative - 4-Fluorobenzonitrile)

| Chemical Shift (ppm) | Assignment |

| 164.2 (d, J = 253.5 Hz) | C-F |

| 132.8 (d, J = 9.0 Hz) | Ar-CH |

| 118.2 | C-CN |

| 116.4 (d, J = 22.0 Hz) | Ar-CH |

| 110.0 (d, J = 3.5 Hz) | Ar-C |

Note: Data for 4-Fluorobenzonitrile.

Infrared (IR) Spectroscopy

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

Note: Specific IR peak data for 4-Fluoro-2-methylbenzonitrile is not available in the searched databases. For a similar molecule, 4-Fluorobenzonitrile, characteristic peaks would be expected for C≡N stretching (around 2230 cm⁻¹), C-F stretching (around 1230 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass Spectrum Data

| m/z | Relative Abundance (%) | Assignment |

| Data not available | - | - |

Note: A detailed mass spectrum for 4-Fluoro-2-methylbenzonitrile is not available in the searched databases. The molecular ion peak [M]⁺ would be expected at m/z = 135.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-2-methylbenzonitrile in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4-Fluoro-2-methylbenzonitrile with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 4-Fluoro-2-methylbenzonitrile in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Electron Ionization (EI):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

-

Data Acquisition: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

References

4-Fluoro-2-methylbenzonitrile physical properties melting point

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methylbenzonitrile

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This technical guide focuses on the core physical properties of 4-Fluoro-2-methylbenzonitrile, with a specific emphasis on its melting point.

Core Physical Properties

4-Fluoro-2-methylbenzonitrile is a substituted aromatic compound that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a fluorine atom and a nitrile group on a toluene framework, imparts unique reactivity and characteristics.[3]

Quantitative Data Summary

The physical properties of 4-Fluoro-2-methylbenzonitrile are summarized in the table below, providing a consolidated reference for laboratory and development work.

| Property | Value | Source(s) |

| Melting Point | 69 - 74 °C | [1][4][5][6] |

| Boiling Point | 214.6±20.0 °C (Predicted) | [4][6] |

| Density | 1.11±0.1 g/cm³ (Predicted) | [4][6] |

| Molecular Formula | C₈H₆FN | [1][5] |

| Molecular Weight | 135.14 g/mol | [1][5] |

| Appearance | White to almost white powder or crystals | [1][4] |

| Purity | ≥ 97% | [5] |

| CAS Number | 147754-12-9 | [1][4] |

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The presence of impurities typically results in a depression and broadening of the melting point range.[7][8] The following is a standard experimental protocol for determining the melting point of 4-Fluoro-2-methylbenzonitrile using the capillary method.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

4-Fluoro-2-methylbenzonitrile sample

-

Mortar and pestle

-

Spatula

-

Heating bath (e.g., silicone oil)

Procedure:

-

Sample Preparation: A small amount of the crystalline 4-Fluoro-2-methylbenzonitrile is placed on a clean, dry surface and finely powdered using a mortar and pestle.[7]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.[8][9]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.[7][9]

-

Heating and Observation: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8] Constant stirring of the bath ensures a uniform temperature distribution.[9]

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]

-

Verification: For accurate results, the determination should be repeated with a fresh sample and a new capillary tube.

Synthetic Pathway Overview

4-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as Trelagliptin, used in the treatment of type II diabetes.[5] A common synthetic route involves the conversion of 4-fluoro-2-methylbenzaldehyde.

This synthetic pathway highlights a two-step conversion process. The initial step involves the formation of an oxime from the corresponding aldehyde. The subsequent step is a dehydration reaction to yield the nitrile. The choice of reagents and reaction conditions is crucial for achieving a high yield and purity of the final product.[10] The use of hazardous reagents such as copper (I) cyanide is avoided in this process, making it more amenable to commercial-scale production.[10][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]

- 4. 4-Fluoro-2-methylbenzonitrile CAS 147754-12-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. ossila.com [ossila.com]

- 6. 4-Fluoro-2-methylbenzonitrile CAS#: 147754-12-9 [m.chemicalbook.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Comprehensive Technical Guide to 4-Fluoro-2-methylbenzonitrile for Researchers and Drug Development Professionals

Introduction: 4-Fluoro-2-methylbenzonitrile is a fluorinated aromatic nitrile that serves as a key building block in the synthesis of various organic compounds. Its unique substitution pattern makes it a valuable intermediate in the pharmaceutical and materials science industries. This technical guide provides an in-depth overview of its properties, synthesis, and significant applications, with a focus on its role in drug discovery and development.

Synonyms and Chemical Properties

4-Fluoro-2-methylbenzonitrile is known by several alternative names in chemical literature and commerce. A comprehensive list of its synonyms and key chemical properties are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | 4-Fluoro-2-methylbenzonitrile[1] |

| Synonyms | 2-Cyano-5-fluorotoluene[2][3], 4-Fluoro-o-tolunitrile[2], 2-methyl-4-fluorobenzonitrile[4], Benzonitrile, 4-fluoro-2-methyl-[3] |

| CAS Number | 147754-12-9[2][5] |

| Molecular Formula | C8H6FN[2][5] |

| Molecular Weight | 135.14 g/mol [2][5] |

| Appearance | White to light yellow crystalline powder[4] |

| Melting Point | 70-74 °C[2][4] |

| Boiling Point | 214.6 °C at 760 mmHg[4] |

| Density | 1.11 g/cm³[4] |

| Flash Point | 90 °C[4] |

| Purity | ≥98.0%[4] |

Experimental Protocols

This section details the experimental procedures for the synthesis of 4-Fluoro-2-methylbenzonitrile and its subsequent use in the synthesis of the antidiabetic drug, Trelagliptin.

Synthesis of 4-Fluoro-2-methylbenzonitrile

A common method for the preparation of 4-Fluoro-2-methylbenzonitrile involves the reaction of 2-bromo-5-fluorotoluene with copper(I) cyanide.[6] However, a more recent and less hazardous method utilizes 4-fluoro-2-methylbenzaldoxime as the starting material.[6]

Materials:

-

4-Fluoro-2-methylbenzaldoxime

-

Sodium bisulphate monohydrate

-

Toluene

-

Hexane

Procedure:

-

A mixture of 4-fluoro-2-methylbenzaldoxime and sodium bisulphate monohydrate is prepared in toluene.

-

The reaction mixture is refluxed at a temperature of 110-115 °C for 12 hours, with continuous removal of water using a Dean-Stark apparatus.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 4-fluoro-2-methylbenzonitrile is then purified by crystallization from a mixture of toluene and hexane.[6]

Synthesis of Trelagliptin using 4-Fluoro-2-methylbenzonitrile

4-Fluoro-2-methylbenzonitrile is a key starting material in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3] The synthesis involves several steps, beginning with the bromination of 4-Fluoro-2-methylbenzonitrile.

Step 1: Bromination of 4-Fluoro-2-methylbenzonitrile

Materials:

-

4-Fluoro-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azo-bis-isobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4)

Procedure:

-

A mixture of 4-fluoro-2-methylbenzonitrile, N-bromosuccinimide, and a catalytic amount of azo-bis-isobutyronitrile is refluxed in carbon tetrachloride.

-

The reaction is monitored, and upon completion, the mixture is cooled.

-

The solid by-products are removed by filtration.

-

The filtrate is concentrated to yield 2-(bromomethyl)-4-fluorobenzonitrile, which is often used in the subsequent step without further purification.

Subsequent Steps:

The resulting 2-(bromomethyl)-4-fluorobenzonitrile is then subjected to a series of reactions, including a key substitution reaction with a piperidine derivative, to ultimately form Trelagliptin. The detailed procedures for these subsequent steps are complex and are typically proprietary to pharmaceutical manufacturers.

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Synthesis of 4-Fluoro-2-methylbenzonitrile.

Caption: Initial step in Trelagliptin synthesis.

Applications in Drug Discovery and Materials Science

4-Fluoro-2-methylbenzonitrile is a versatile chemical intermediate with significant applications in both the pharmaceutical and materials science sectors.

-

Pharmaceutical Intermediate: Its primary role is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the production of Trelagliptin, an important drug for managing type 2 diabetes.[3] Its structural features allow for its incorporation into complex molecular architectures, making it a valuable component in the development of novel therapeutics, including potential anti-inflammatory and anti-cancer agents.[5]

-

Materials Science: In the field of materials science, 4-Fluoro-2-methylbenzonitrile is utilized in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).[3] The incorporation of the fluorinated benzonitrile moiety can influence the electronic properties of the final material, contributing to the efficiency and performance of OLED devices.

References

- 1. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]

- 2. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 3. ossila.com [ossila.com]

- 4. Collection - Synthesis of Trelagliptin Succinate - Organic Process Research & Development - Figshare [figshare.com]

- 5. jmnc.samipubco.com [jmnc.samipubco.com]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylbenzonitrile, also known by its synonym 2-Cyano-5-fluorotoluene, is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its unique molecular architecture, featuring a reactive nitrile group and a fluorine atom on a toluene scaffold, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2][3] The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a desirable feature in drug design.[4] This guide provides a comprehensive overview of the properties, synthesis, and applications of 5-Fluoro-2-methylbenzonitrile.

Chemical and Physical Properties

5-Fluoro-2-methylbenzonitrile is a solid at room temperature. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5-Fluoro-2-methylbenzonitrile | [5] |

| Synonym | 2-Cyano-5-fluorotoluene | |

| CAS Number | 77532-79-7 | [4] |

| Molecular Formula | C₈H₆FN | [4] |

| Molecular Weight | 135.14 g/mol | [4] |

| Appearance | White to light yellow powder/crystal |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 43-45 °C | [6] |

| Flash Point | 79 °C (closed cup) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 5-Fluoro-2-methylbenzonitrile. Below is a summary of available spectroscopic data.

Table 3: Spectroscopic Data

| Technique | Key Features | Reference(s) |

| FT-IR | A theoretical study has reported calculated vibrational frequencies. The FT-IR spectrum was recorded in the range of 400–4000 cm⁻¹. | [4] |

| FT-Raman | A theoretical study has reported calculated vibrational frequencies. The FT-Raman spectrum was recorded in the range of 50-3500 cm⁻¹. | [4] |

| Mass Spectrometry | The NIST WebBook provides the mass spectrum (electron ionization) of this compound. | [5] |

| NMR Spectroscopy | While specific experimental data with full assignment is not readily available in the searched literature, typical chemical shifts for protons and carbons in similar aromatic environments can be predicted. |

Synthesis

The synthesis of 5-Fluoro-2-methylbenzonitrile can be approached through several established methods for the introduction of a nitrile group onto an aromatic ring. While a specific, detailed experimental protocol for this exact isomer is not prevalent in the public domain, plausible synthetic routes can be derived from methodologies for similar compounds.

Sandmeyer Reaction

A common and effective method for introducing a cyano group is the Sandmeyer reaction, starting from the corresponding aniline (5-fluoro-2-methylaniline).[7]

Experimental Protocol (General Procedure):

-

Diazotization: 5-Fluoro-2-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The reaction is typically stirred for a short period at this temperature.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution.

-

Work-up: The reaction mixture is heated to facilitate the decomposition of the intermediate and the formation of the nitrile. After cooling, the product is extracted with an organic solvent, washed, dried, and purified, typically by distillation or chromatography.

Cyanation of an Aryl Halide

Another viable route is the palladium-catalyzed cyanation of an aryl halide, such as 2-bromo-5-fluorotoluene.[8] This method is widely used in modern organic synthesis.

Experimental Protocol (General Procedure):

-

Reaction Setup: A reaction vessel is charged with 2-bromo-5-fluorotoluene, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃ with a suitable ligand), a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and a solvent (e.g., DMF or DMA).

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC or GC).

-

Work-up: After cooling, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Applications in Drug Discovery and Development

5-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of various biologically active molecules.[2] The nitrile group is a versatile functional handle that can be converted into other functional groups such as amines, carboxylic acids, and tetrazoles, which are common moieties in pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[4]

While specific examples of marketed drugs containing the 5-fluoro-2-methylbenzonitrile scaffold are not readily apparent from the searched literature, its utility is evident in its commercial availability as a building block for research and development.[1] For instance, related fluorinated benzonitrile derivatives are known to be key intermediates in the synthesis of PARP (poly ADP-ribose polymerase) inhibitors, a class of anticancer agents.[9][10]

Safety and Handling

5-Fluoro-2-methylbenzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

Table 4: Hazard Information

| Hazard | Description | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Conclusion

5-Fluoro-2-methylbenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a reactive nitrile group and a fluorine substituent allows for the creation of diverse and complex molecular architectures with potentially enhanced pharmacological properties. While detailed experimental protocols for its synthesis are not widely published, established synthetic methodologies provide clear pathways for its preparation. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such fluorinated intermediates in the synthetic chemist's toolbox is undeniable.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Fluoro-2-methylbenzonitrile [webbook.nist.gov]

- 6. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

- 10. benchchem.com [benchchem.com]

4-Fluoro-o-tolunitrile basic information

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-o-tolunitrile, systematically named 4-Fluoro-2-methylbenzonitrile, is a fluorinated aromatic nitrile that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitrile moiety on a benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

4-Fluoro-2-methylbenzonitrile is typically a white to off-white crystalline solid at room temperature.[1][2] The presence of the electron-withdrawing fluorine atom and nitrile group, combined with the electron-donating methyl group, influences the electronic characteristics and reactivity of the aromatic ring.

Table 1: Physical and Chemical Properties of 4-Fluoro-2-methylbenzonitrile

| Property | Value | Reference(s) |

| CAS Number | 147754-12-9 | [2][3] |

| Molecular Formula | C₈H₆FN | [2][3] |

| Molecular Weight | 135.14 g/mol | [2][3] |

| Appearance | White to almost white powder/crystals | [2][3] |

| Melting Point | 70-74 °C | [3][4] |

| Synonyms | 4-Fluoro-o-tolunitrile, 2-Cyano-5-fluorotoluene, 2-Methyl-4-fluorobenzonitrile | [3][5] |

| Purity | Typically >97% | [3] |

Spectroscopic Data

Definitive characterization of 4-Fluoro-2-methylbenzonitrile is achieved through various spectroscopic techniques. While publicly accessible full spectra are limited, the following tables summarize key expected and reported spectroscopic features.

Table 2: ¹H NMR Spectroscopic Data of 4-Fluoro-2-methylbenzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | dd | 1H | Aromatic H |

| ~7.00 | m | 2H | Aromatic H |

| ~2.55 | s | 3H | -CH₃ |

Note: Data is based on typical spectra reported in synthetic procedures. Solvent: CDCl₃.

Table 3: Predicted ¹³C NMR Spectroscopic Data for 4-Fluoro-2-methylbenzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 160-165 (d) | C-F |

| 130-135 (d) | Aromatic C-H |

| 115-120 (d) | Aromatic C-H |

| 115-120 | C-CN |

| 110-115 (d) | Aromatic C-H |

| 105-110 (d) | C-CH₃ |

| ~20 | -CH₃ |

Note: These are predicted chemical shifts based on structure-property relationships. 'd' indicates a doublet due to C-F coupling.

Table 4: Key IR Absorption Frequencies for 4-Fluoro-2-methylbenzonitrile

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N (Nitrile) stretch |

| 1600-1450 | C=C (Aromatic) stretch |

| 1250-1150 | C-F (Aryl-F) stretch |

| 2950-2850 | C-H (Methyl) stretch |

Note: These are typical absorption ranges for the respective functional groups.

Synthesis and Experimental Protocols

4-Fluoro-2-methylbenzonitrile can be synthesized through several routes. A common laboratory and industrial method involves the dehydration of an oxime intermediate, which avoids the use of highly toxic cyanide reagents in the final step.

Experimental Protocol: Synthesis from 4-Fluoro-2-methylbenzaldehyde

This two-step process involves the formation of an aldoxime followed by dehydration.

Step 1: Synthesis of 4-Fluoro-2-methylbenzaldoxime

-

To a solution of 4-fluoro-2-methylbenzaldehyde in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate or an organic base like N,N-diisopropylethylamine).

-

Stir the reaction mixture at room temperature (approximately 20-25 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by standard work-up procedures, such as extraction and solvent evaporation.

Step 2: Synthesis of 4-Fluoro-2-methylbenzonitrile

-

Combine 4-fluoro-2-methylbenzaldoxime (50 g) and sodium bisulfate monohydrate (31.6 g) in toluene (500 mL).[6]

-

Reflux the mixture at 110-115 °C using a Dean-Stark apparatus to remove the water formed during the reaction.[6] The reaction is typically monitored for completion by TLC over a period of 12 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the solid reagents.[6]

-

Wash the filter cake with additional toluene (100 mL).[6]

-

Concentrate the combined filtrate under reduced pressure to yield the crude product.[6]

-

Recrystallize the crude product from a mixture of toluene and hexane to afford pure 4-Fluoro-2-methylbenzonitrile.[6]

Applications in Drug Discovery and Materials Science

4-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of high-value organic molecules.

Pharmaceutical Intermediate: Synthesis of Trelagliptin

The most prominent application of 4-Fluoro-2-methylbenzonitrile is as a starting material for the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2][3] The synthesis involves the bromination of the methyl group of 4-fluoro-2-methylbenzonitrile to form 2-(bromomethyl)-4-fluorobenzonitrile, which is then used to alkylate the uracil core of the drug molecule.

Role in Trelagliptin's Mechanism of Action

While 4-Fluoro-2-methylbenzonitrile itself is not biologically active, it forms a crucial part of the final Trelagliptin structure. Trelagliptin functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Materials Science

4-Fluoro-2-methylbenzonitrile is also utilized in the field of materials science, specifically in the development of materials for Organic Light-Emitting Diodes (OLEDs). It serves as a building block for synthesizing emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLED devices.[3]

Safety and Handling

4-Fluoro-2-methylbenzonitrile is a hazardous substance and should be handled with appropriate safety precautions by trained personnel.

Table 5: Hazard and Safety Information

| Category | Information |

| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing, and a respirator are recommended. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

| Incompatible Materials | Strong oxidizing agents, strong acids. |

Note: This is a summary of the main hazards. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

4-Fluoro-o-tolunitrile is a versatile and valuable chemical intermediate with significant applications in both the pharmaceutical and materials science industries. Its role as a key building block in the synthesis of the anti-diabetic drug Trelagliptin highlights its importance in modern drug development. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists working in these fields.

References

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]

- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

The Strategic Role of 4-Fluoro-2-methylbenzonitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzonitrile, a fluorinated aromatic nitrile, has emerged as a pivotal building block in contemporary organic synthesis. Its unique structural features—a reactive nitrile group, a sterically influential methyl group, and a modulating fluorine atom—render it a versatile intermediate in the synthesis of a wide array of high-value molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 4-Fluoro-2-methylbenzonitrile, with a particular focus on its role in the development of pharmaceuticals and advanced materials. The strategic placement of the fluorine atom can significantly influence the electronic properties of the molecule, making it a valuable asset in fine chemical synthesis.[1]

Physicochemical Properties and Spectroscopic Data

4-Fluoro-2-methylbenzonitrile is a white to light yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 147754-12-9 | [3] |

| Molecular Formula | C₈H₆FN | [3] |

| Molecular Weight | 135.14 g/mol | [3] |

| Melting Point | 70-74 °C | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Purity | >97% | [4] |

| Synonyms | 2-Cyano-5-fluorotoluene, 4-Fluoro-o-tolunitrile | [4] |

Table 1: Physicochemical Properties of 4-Fluoro-2-methylbenzonitrile

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| ¹H NMR (CDCl₃) | 7.60 | dd | 5.6, 8.8 | TRELAGLIPTIN - API SYNTHESIS INTERNATIONAL |

| 7.06-6.93 | m | TRELAGLIPTIN - API SYNTHESIS INTERNATIONAL | ||

| 2.55 | s | TRELAGLIPTIN - API SYNTHESIS INTERNATIONAL |

Table 2: ¹H NMR Spectroscopic Data for 4-Fluoro-2-methylbenzonitrile

Synthesis of 4-Fluoro-2-methylbenzonitrile

Several synthetic routes to 4-Fluoro-2-methylbenzonitrile have been reported, each with its own advantages and disadvantages. The choice of a particular method often depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product. Some common methods are summarized in Table 3.

| Starting Material | Key Reagents and Conditions | Yield | Notes | Reference |

| 2-Bromo-5-fluorotoluene | Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF), reflux for 24 hours. | 60% | Use of toxic CuCN can be a drawback for large-scale synthesis. | TRELAGLIPTIN - API SYNTHESIS INTERNATIONAL |

| 4-Fluoro-2-methylbenzaldehyde | 1. Hydroxylamine hydrochloride, Sodium acetate, Ethanol, 20-25°C. 2. Sodium bisulfate monohydrate, Toluene, 110-115°C. | Not specified | A two-step process involving an oxime intermediate. | [5] |

| 4-Fluoro-2-methylbenzyl alcohol | Cuprous iodide, 2,2'-bipyridine, TEMPO, anhydrous ethanol. | Not specified | Mentioned as a less desirable route due to the use of copper reagents. | [5] |

Table 3: Comparison of Synthetic Methods for 4-Fluoro-2-methylbenzonitrile

A general workflow for a common synthesis route is depicted below.

Caption: A generalized workflow for the synthesis of 4-Fluoro-2-methylbenzonitrile.

Applications in Organic Synthesis

The presence of both a nitrile and a fluoro group makes 4-Fluoro-2-methylbenzonitrile a versatile intermediate for a variety of chemical transformations. It is particularly valued in the pharmaceutical and materials science sectors.

Pharmaceutical Intermediate: Synthesis of Trelagliptin

4-Fluoro-2-methylbenzonitrile is a key starting material for the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis involves the bromination of the methyl group, followed by a series of condensation and substitution reactions.

The synthetic pathway from 4-Fluoro-2-methylbenzonitrile to a key intermediate of Trelagliptin is outlined below.

Caption: Synthetic pathway to a Trelagliptin intermediate.

A mixture of 4-fluoro-2-methylbenzonitrile (2 g, 14.8 mmol), N-bromosuccinimide (NBS) (2.64 g, 15 mmol), and azobisisobutyronitrile (AIBN) (100 mg) in carbon tetrachloride (CCl₄) is refluxed under a nitrogen atmosphere for 2 hours. After cooling to room temperature, the solid is removed by filtration. The organic solution is then concentrated to yield the crude product as an oil, which can be used in the subsequent step without further purification.

¹H NMR Data for 2-Bromomethyl-4-fluorobenzonitrile (in CDCl₃): δ 7.68 (dd, J=5.2, 8.4 Hz, 1H), 7.28 (dd, J=2.4, 8.8 Hz, 1H), 7.12 (m, 1H), 4.6 (s, 2H).

Building Block for OLED Materials: Synthesis of TADF Emitters

4-Fluoro-2-methylbenzonitrile serves as a crucial building block for the synthesis of materials with thermally activated delayed fluorescence (TADF), which are used as emitters in high-efficiency organic light-emitting diodes (OLEDs). The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAᵣ) reactions to introduce various donor moieties.

An example is the synthesis of 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) from 4-fluoro-2-methylbenzonitrile and bicarbazole.[4]

Caption: General workflow for the synthesis of a TADF emitter.

While the specific conditions for the synthesis of the bicarbazole derivative are proprietary, a general protocol for SNAᵣ on activated aryl fluorides involves reacting the fluorinated compound with a nucleophile (e.g., an amine or a carbazole derivative) in the presence of a base (such as potassium carbonate or sodium hydride) in a polar aprotic solvent (like dimethylformamide or dimethyl sulfoxide) at elevated temperatures. The reaction progress is typically monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

The resulting TADF emitters exhibit impressive performance in OLED devices. For instance, an OLED device fabricated with an emitter derived from 4-fluoro-2-methylbenzonitrile has shown exceptional performance metrics, as detailed in Table 4.[4]

| Parameter | Value |

| Current Efficiency | 34.5 cd/A |

| Power Efficiency | 29.9 lm/W |

| External Quantum Efficiency | 10.8% |

Table 4: Performance of an OLED Device Utilizing a TADF Emitter Derived from 4-Fluoro-2-methylbenzonitrile.[4]

Conclusion

4-Fluoro-2-methylbenzonitrile is a highly valuable and versatile building block in modern organic synthesis. Its utility is demonstrated in the efficient synthesis of complex pharmaceutical agents like Trelagliptin and in the development of cutting-edge materials for organic electronics. The presence of the fluoro, methyl, and nitrile functionalities provides a rich chemical handle for a variety of transformations, making it an indispensable tool for researchers and scientists in both academia and industry. Future research is expected to uncover even more applications for this remarkable compound, further solidifying its importance in the landscape of synthetic chemistry.

References

- 1. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. oldcitypublishing.com [oldcitypublishing.com]

- 3. 4-Fluoro-2-methylbenzonitrile 97 147754-12-9 [sigmaaldrich.com]

- 4. ossila.com [ossila.com]

- 5. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Fluoro-2-methylbenzonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methylbenzonitrile is a key fluorinated building block in the synthesis of advanced materials and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery and historical development, detailing various synthetic methodologies from early routes to modern, optimized processes. Key physicochemical and spectroscopic data are presented in a structured format for easy reference. Detailed experimental protocols for significant synthetic transformations are provided, alongside visualizations of its role in the mechanism of the type 2 diabetes drug, Trelagliptin, and in the fabrication of organic light-emitting diodes (OLEDs). This document serves as an in-depth resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

4-Fluoro-2-methylbenzonitrile, also known as 2-cyano-5-fluorotoluene, is an aromatic nitrile distinguished by the presence of fluorine and methyl substituents on the benzene ring. Its unique electronic properties and reactivity make it a valuable intermediate in various chemical industries. The fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules, while the nitrile group is a versatile functional handle for further chemical transformations. This guide will delve into the history, synthesis, and key applications of this important chemical compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4-Fluoro-2-methylbenzonitrile is provided below for quick reference.

Table 1: Physicochemical Properties of 4-Fluoro-2-methylbenzonitrile

| Property | Value | Reference |

| CAS Number | 147754-12-9 | [1][2] |

| Molecular Formula | C₈H₆FN | [3][4] |

| Molecular Weight | 135.14 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 70-74 °C | [1][5] |

| Boiling Point | 214.6 ± 20.0 °C (Predicted) | [5] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in common organic solvents. | |

| Purity | >97% (Commercial grades available up to >99%) | [1][4] |

Table 2: Spectroscopic Data of 4-Fluoro-2-methylbenzonitrile

| Spectrum Type | Data | Reference |

| ¹H NMR | Data unavailable in searched literature. | |

| ¹³C NMR | Data unavailable in searched literature. | |

| IR (Infrared) | Data unavailable in searched literature. | |

| MS (Mass Spec.) | Data unavailable in searched literature. |

Note: While specific, verified spectroscopic data for 4-Fluoro-2-methylbenzonitrile was not found in the available literature, data for the related compound 4-fluorobenzonitrile is available for reference.[6]

Discovery and History

The synthesis of 4-Fluoro-2-methylbenzonitrile likely emerged from the broader development of organofluorine chemistry.[8][9] More recent patents, particularly from the early 2000s, highlight its importance as a key intermediate in the synthesis of pharmaceuticals, suggesting that its industrial significance grew with the demand for complex fluorinated molecules in drug discovery.[10][11]

Synthesis and Experimental Protocols

Several synthetic routes to 4-Fluoro-2-methylbenzonitrile have been developed, with varying starting materials, reagents, and reaction conditions.

Synthesis from 2-Bromo-5-fluorotoluene

A common and historically significant method for the synthesis of 4-Fluoro-2-methylbenzonitrile involves the cyanation of 2-bromo-5-fluorotoluene using a copper(I) cyanide catalyst.[11]

Reaction Scheme:

Caption: Cyanation of 2-bromo-5-fluorotoluene.

Detailed Experimental Protocol:

-

Materials: 2-bromo-5-fluorotoluene, copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-5-fluorotoluene in DMF.

-

Add copper(I) cyanide to the solution.

-

Heat the reaction mixture to reflux (approximately 152-155 °C) and maintain for 24 hours.[11]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-Fluoro-2-methylbenzonitrile.

-

Note: This reaction involves the use of highly toxic cyanide salts and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Synthesis from 4-Fluoro-2-methylbenzaldehyde

A more recent and potentially more commercially viable synthesis starts from 4-fluoro-2-methylbenzaldehyde, avoiding the use of toxic cyanide reagents in the final step.[11]

Reaction Scheme:

Caption: Two-step synthesis from 4-fluoro-2-methylbenzaldehyde.

Detailed Experimental Protocol:

-

Step 1: Preparation of 4-Fluoro-2-methylbenzaldoxime

-

Materials: 4-Fluoro-2-methylbenzaldehyde, hydroxylamine hydrochloride, pyridine, ethanol.

-

Procedure:

-

Dissolve 4-Fluoro-2-methylbenzaldehyde in ethanol in a reaction flask.

-

Add hydroxylamine hydrochloride and pyridine to the solution.

-

Stir the mixture at room temperature (20-25 °C) for approximately 3 hours.[11]

-

Remove the solvent under reduced pressure to obtain the crude 4-fluoro-2-methylbenzaldoxime.

-

-

-

Step 2: Dehydration to 4-Fluoro-2-methylbenzonitrile

-

Materials: 4-Fluoro-2-methylbenzaldoxime, sodium bisulfate monohydrate, toluene.

-

Procedure:

-

To the crude 4-fluoro-2-methylbenzaldoxime, add toluene and sodium bisulfate monohydrate.

-

Heat the mixture to a temperature of 110-115 °C.[11]

-

After the reaction is complete, cool the mixture and wash with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting 4-Fluoro-2-methylbenzonitrile can be further purified by crystallization from a suitable solvent system like toluene-hexane.[11]

-

-

Applications

4-Fluoro-2-methylbenzonitrile is a versatile intermediate with significant applications in pharmaceuticals and materials science.

Pharmaceutical Applications: Synthesis of Trelagliptin

A primary application of 4-Fluoro-2-methylbenzonitrile is as a key building block in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2]

Trelagliptin Signaling Pathway:

The therapeutic effect of Trelagliptin is achieved through the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of incretin hormones such as GLP-1 and GIP. These hormones then act on pancreatic β-cells to enhance glucose-dependent insulin secretion.

References

- 1. 4-Fluoro-2-methylbenzonitrile 97 147754-12-9 [sigmaaldrich.com]

- 2. ossila.com [ossila.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Fluoro-2-methylbenzonitrile CAS#: 147754-12-9 [m.chemicalbook.com]

- 6. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 11. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Trelagliptin Succinate from 4-Fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Trelagliptin succinate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, starting from 4-Fluoro-2-methylbenzonitrile.[1][2][3] The synthesis involves a multi-step process including bromination, condensation, nucleophilic substitution, and salt formation.

Trelagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By preventing this degradation, trelagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release, thereby improving glycemic control.[1]

Overall Synthetic Scheme

The synthesis of trelagliptin succinate from 4-Fluoro-2-methylbenzonitrile can be summarized in the following key steps:

-

Bromination: 4-Fluoro-2-methylbenzonitrile is brominated to yield 2-bromomethyl-4-fluorobenzonitrile.

-

Condensation: The resulting brominated compound is condensed with 3-methyl-6-chlorouracil to form the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile.

-